Fosravuconazole

説明

Historical Context of Triazole Antifungal Agent Development

The development of antifungal drugs has historically lagged behind that of antibacterial agents. ic.ac.uk Early treatments for fungal infections were limited, with agents like amphotericin B, discovered in 1949, representing a major advance despite associated toxicities. ic.ac.uknih.govjournal-jchor.com The discovery of azole antifungal agents in 1969 marked a significant shift. ic.ac.uk Imidazole agents, such as clotrimazole and miconazole, were among the first, acting by binding to cytochrome P450 enzymes to block ergosterol synthesis. ic.ac.uk

The introduction of the first-generation triazoles, including fluconazole and itraconazole, represented a second major advancement. nih.govjournal-jchor.com These compounds generally exhibited a broader spectrum of antifungal activity and an improved safety profile compared to earlier agents like amphotericin B and ketoconazole. nih.gov Despite their widespread use, limitations related to spectrum of activity, resistance development, drug interactions, and pharmacokinetic profiles spurred the development of "second-generation" triazoles. nih.gov This newer generation, encompassing agents like voriconazole, posaconazole, and ravuconazole, aimed for increased potency and activity against resistant and emerging pathogens, particularly Aspergillus species. nih.gov Ravuconazole itself was recognized as a potent triazole antifungal, although its initial development was discontinued. wikipedia.orgiiab.me

Rationale for Prodrug Design in Antifungal Agents

The prodrug approach involves creating an inactive or less active derivative of a drug that is converted into the active form within the body through metabolic processes. ijrpr.comnih.govnih.govmdpi.com This strategy is widely employed in pharmaceutical chemistry to overcome various limitations of the parent drug molecule. ijrpr.comnih.govmdpi.comurjc.es

Strategic Advantages in Bioavailability and Solubility Enhancement

One of the primary motivations for designing prodrugs in antifungal therapy is to improve the pharmacokinetic properties of the active compound, particularly its bioavailability and solubility. patsnap.comontosight.aiijrpr.comnih.govnih.govmdpi.comurjc.esresearchgate.net Many promising drug candidates exhibit poor aqueous solubility or limited permeability across biological membranes, which can hinder their absorption and distribution within the body. ijrpr.comnih.govnih.govurjc.es

Prodrug strategies can address these issues by chemically modifying the parent drug to enhance its solubility and/or lipophilicity. For instance, introducing hydrophilic groups like phosphate esters can significantly increase water solubility, facilitating formulation and absorption. nih.govmdpi.comurjc.es Conversely, incorporating lipophilic groups can improve permeability across lipid-rich cell membranes. nih.govurjc.es

In the case of fosravuconazole, its design as a prodrug of ravuconazole aims to leverage these advantages. Ravuconazole, while possessing potent antifungal activity, faced challenges that a prodrug strategy could potentially mitigate. researchgate.netresearchgate.net By converting to ravuconazole in vivo, this compound can achieve improved absorption and distribution, leading to higher and more sustained concentrations of the active drug at the site of infection. patsnap.comontosight.airesearchgate.netresearchgate.net This is particularly relevant for infections in tissues that are difficult to penetrate, such as nail tissues in onychomycosis. researchgate.net Research indicates that through prodrug formation, pharmacokinetic improvement was achieved for ravuconazole, with bioavailability after oral administration reaching 100%. researchgate.net The resulting plasma ravuconazole concentration has been shown to be significantly higher compared to some other oral anti-onychomycosis drugs, demonstrating good skin and nail tissue transition and retention. researchgate.net

Overview of this compound's Current Research Landscape

Potential Data Table Examples:

Based on the research findings discussed, potential data tables could include:

Table 1: Ravuconazole Pharmacokinetic Parameters Following this compound Administration

This table could present data on parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and half-life of ravuconazole observed in pharmacokinetic studies, potentially stratified by different this compound doses or study populations. Data from sources like researchgate.netoup.comnih.govresearchgate.netnih.govdndi.org could contribute to this table.

Table 2: In Vitro Antifungal Activity of Ravuconazole Against Select Fungal Pathogens

This table could list the minimum inhibitory concentrations (MICs) of ravuconazole against a panel of fungal species, such as dermatophytes, Candida species, and molds, based on available research findings. Data from sources discussing ravuconazole's broad-spectrum activity patsnap.compatsnap.comresearchgate.net could inform this table.

特性

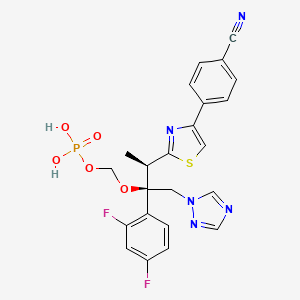

IUPAC Name |

[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N5O5PS/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33)/t15-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTNEMZCCLUTNX-NPMXOYFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N5O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188627 | |

| Record name | Fosravuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351227-64-0 | |

| Record name | 4-[2-[(1R,2R)-2-(2,4-Difluorophenyl)-1-methyl-2-[(phosphonooxy)methoxy]-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351227-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosravuconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351227640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosravuconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosravuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSRAVUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4Q6O5430L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Antifungal Action

Prodrug Activation and Biotransformation to Ravuconazole

Fosravuconazole is designed as a prodrug to enhance the pharmacokinetic properties of ravuconazole, such as improving its solubility and oral bioavailability patsnap.comontosight.airesearchgate.netchemicalbook.com. Upon administration, this compound undergoes rapid biotransformation to its active form, ravuconazole researchgate.netdndi.org. This conversion is facilitated by enzymes in the body, such as alkaline phosphatases researchgate.net. The prodrug strategy allows for higher plasma concentrations and better distribution of the active antifungal agent to target tissues, including skin and nail tissue, with sustained retention researchgate.net.

Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51A)

The primary mechanism by which ravuconazole exerts its antifungal effect is by inhibiting the enzyme lanosterol 14α-demethylase, also known as CYP51A patsnap.comontosight.ainih.gov. This enzyme is a crucial cytochrome P450-dependent enzyme in the ergosterol biosynthesis pathway of fungi patsnap.comnih.gov.

Disruption of Ergosterol Biosynthesis Pathway

Ergosterol is analogous to cholesterol in mammalian cells, providing structural integrity and proper function to the fungal cell membrane patsnap.comuni.lunih.gov. The biosynthesis of ergosterol involves a complex series of enzymatic reactions, starting from lanosterol patsnap.comnih.govwikipedia.org. CYP51A catalyzes an essential step in this pathway: the oxidative removal of the 14α-methyl group from lanosterol nih.govmdpi.com. This step is necessary for the conversion of lanosterol to ergosterol patsnap.comnih.gov. By inhibiting CYP51A, ravuconazole disrupts this critical conversion patsnap.comontosight.ai.

Accumulation of Aberrant and Toxic Sterol Intermediates

The inhibition of CYP51A by ravuconazole leads to a blockage in the ergosterol synthesis pathway patsnap.comontosight.ai. This blockage results in a deficiency of ergosterol in the fungal cell membrane and, concurrently, causes the accumulation of methylated sterol precursors, such as lanosterol and 14α-methylated sterols, which are considered aberrant and toxic intermediates patsnap.comnih.govresearchgate.netnih.gov. The presence of these abnormal sterols and the depletion of ergosterol disrupt the normal structure and function of the fungal cell membrane patsnap.comnih.gov.

Selective Targeting of Fungal Cytochrome P450 Enzymes Versus Mammalian Isoforms

A key aspect of the therapeutic profile of azole antifungals, including ravuconazole, is their selective toxicity towards fungal cells patsnap.commdpi.com. This selectivity is attributed to a higher affinity for fungal CYP51A compared to mammalian cytochrome P450 enzymes involved in cholesterol synthesis or other metabolic processes patsnap.commdpi.commdpi.com. While mammalian cells also utilize cytochrome P450 enzymes in their sterol biosynthesis pathway (producing cholesterol), the fungal CYP51A enzyme has distinct structural differences that allow azoles like ravuconazole to bind with greater specificity and potency patsnap.commdpi.com. This selective targeting minimizes the inhibition of human CYP450 enzymes, which is crucial for reducing the potential for drug-drug interactions and host toxicity patsnap.commdpi.commdpi.com.

Antifungal Spectrum and in Vitro Efficacy Studies

Activity Against Dermatophyte Species (e.g., Trichophyton rubrum, Trichophyton mentagrophytes)

Ravuconazole, the active form of fosravuconazole, has shown potent in vitro activity against dermatophytes, which are common causative agents of superficial fungal infections like onychomycosis targetmol.commedchemexpress.comresearchgate.net. Studies have specifically evaluated its activity against Trichophyton rubrum and Trichophyton mentagrophytes. In one study, ravuconazole demonstrated strong in vitro antifungal activity against isolates of dermatophytes from patients with dermatomycoses nih.gov. Another study comparing several antifungal agents found ravuconazole to have potent activity against dermatophyte species, with mean inhibitory concentrations (MICs) at which 90% of isolates were inhibited (MIC90) of 0.5 µg/ml for dermatophytes researchgate.net. The in vitro activity of ravuconazole against T. mentagrophytes and T. rubrum has been noted, with some isolates showing reduced susceptibility to other azole compounds medicaljournalssweden.senih.gov.

Efficacy Against Candida Species

Ravuconazole has demonstrated significant in vitro activity against Candida species targetmol.commedchemexpress.comresearchgate.net. Studies have compared its activity to other approved systemic antifungal agents against a large number of clinical isolates of Candida spp. nih.govresearchgate.net. Ravuconazole has shown good activity against a wide range of Candida species mdpi.comjst.go.jp. Recent research indicates that ravuconazole is active against Candida auris, an emerging multidrug-resistant yeast, and vaginal Candida isolates, suggesting its potential for treating drug-resistant candidiasis researchgate.net. The MIC90 for ravuconazole against yeasts was reported as 0.25 µg/ml in one study researchgate.net.

Activity Against Other Pathogenic Fungal Molds (e.g., Aspergillus spp., Madurella mycetomatis)

Beyond dermatophytes and Candida, ravuconazole exhibits in vitro activity against other pathogenic filamentous fungi and molds, including Aspergillus spp. and Madurella mycetomatis targetmol.commedchemexpress.comfrontiersin.org. Ravuconazole has shown potent activity against various Aspergillus species frontiersin.orgresearchgate.net.

Notably, ravuconazole has demonstrated excellent activity against Madurella mycetomatis, the primary causative agent of eumycetoma, a chronic subcutaneous fungal infection frontiersin.orgresearchgate.netresearchgate.net. In vitro studies have shown that ravuconazole has significantly lower MICs against M. mycetomatis compared to ketoconazole and itraconazole researchgate.net. Ravuconazole, luliconazole, and lanoconazole have shown high activity against commonly encountered eumycetoma causative agents, including Madurella species, Falciformispora senegalensis, Medicopsis romeroi, and Trematosphaeria grisea nih.gov.

Determination of Minimum Inhibitory Concentrations (MICs) and Epidemiological Cut-Off Values (ECVs)

Minimum Inhibitory Concentrations (MICs) are crucial for understanding the in vitro potency of an antifungal agent against specific fungal isolates. Epidemiological Cut-Off Values (ECVs) help distinguish between wild-type isolates and those with reduced susceptibility.

Susceptibility Profiles of Clinical Isolates

Studies have determined the susceptibility profiles of various clinical fungal isolates to ravuconazole. For dermatophytes, the MIC90 for ravuconazole has been reported as 0.5 µg/ml researchgate.net. For yeasts, the MIC90 was found to be 0.25 µg/ml researchgate.net. Against non-dermatophyte filamentous fungi, ravuconazole has shown activity, with MICs varying depending on the species nih.govjst.go.jp.

Specifically for Madurella mycetomatis, MICs for ravuconazole have been determined for a large number of clinical isolates researchgate.netnih.govbohrium.com. In one study involving 131 genetically diverse clinical M. mycetomatis isolates, the MICs for ravuconazole ranged from 0.002 to 0.125 mg/L researchgate.netnih.govbohrium.com.

Comparative In Vitro Potency Against Standard-of-Care Agents

Ravuconazole's in vitro potency has been compared to that of standard antifungal agents such as itraconazole, fluconazole, voriconazole, posaconazole, and terbinafine.

Against dermatophytes, ravuconazole has shown comparable or greater activity than some standard agents like itraconazole and fluconazole researchgate.netnih.gov. Terbinafine generally exhibits the highest in vitro activity against dermatophytes researchgate.netmdpi.com.

For Candida species, ravuconazole has demonstrated good activity, comparable to or better than some currently available azoles researchgate.netresearchgate.net.

Against Aspergillus species and other filamentous fungi, ravuconazole has shown potent activity, comparable to posaconazole and voriconazole, and generally more active than itraconazole researchgate.net.

In the case of Madurella mycetomatis, ravuconazole has shown significantly lower MICs than itraconazole and ketoconazole, indicating higher in vitro potency against this specific pathogen researchgate.net. The proposed ECV for ravuconazole against M. mycetomatis is 0.064 mg/L, which is lower than the ECV of 1 mg/L for itraconazole researchgate.netnih.govbohrium.com.

Here is a summary of comparative in vitro activity based on available data:

| Fungal Species Group | Ravuconazole MIC Range/MIC90 | Comparative Agents (Example) | Comparative Agent MIC Range/MIC90 | Source(s) |

| Dermatophytes | MIC90: 0.5 µg/ml | Terbinafine | Higher activity generally | researchgate.netmdpi.com |

| Itraconazole | MIC90: >4 µg/ml | researchgate.net | ||

| Candida species | MIC90: 0.25 µg/ml | Fluconazole, Itraconazole | Variable, often higher MICs | researchgate.netresearchgate.netresearchgate.net |

| Aspergillus species | Potent activity | Itraconazole, Voriconazole, Posaconazole | Variable, often higher MICs for Itraconazole | researchgate.net |

| Madurella mycetomatis | 0.002-0.125 mg/L | Itraconazole | 0.008-1 mg/L | researchgate.netresearchgate.netnih.govbohrium.com |

Note: MIC values can vary depending on the specific isolate, testing methodology (e.g., CLSI M38 broth microdilution), and study conditions.

Pharmacological Characterization

Pharmacokinetics of Fosravuconazole and its Active Metabolite, Ravuconazole

This compound is designed to improve the pharmacokinetic profile of ravuconazole researchgate.net. Upon administration, this compound is rapidly converted in vivo to ravuconazole oup.comdndi.orgresearchgate.net.

Absorption Dynamics and Oral Bioavailability

This compound is a water-soluble prodrug developed to enhance the solubility and oral bioavailability of ravuconazole oup.com. Oral administration of this compound has been shown to result in 100% bioavailability of ravuconazole researchgate.netresearchgate.netresearchgate.nettandfonline.comdovepress.com. Ravuconazole reaches maximum plasma concentration (Cmax) between 2.5 and 3.3 hours after oral administration of this compound nih.gov. While this compound can be taken without food, co-administration with a high-fat meal has been shown to increase the systemic exposure to ravuconazole oup.comdndi.org.

Distribution Profiles Across Biological Compartments (e.g., Plasma, Skin, Nail, Adipose Tissue, Bone Marrow)

Ravuconazole demonstrates extensive tissue distribution oup.comamazonaws.com. It exhibits high protein binding, reported as 95.8% in murine studies and 98% in human studies oup.comresearchgate.net. The volume of distribution for ravuconazole has been estimated using a two-compartment model, with a central compartment volume of 20.8 L and a peripheral compartment volume of 262 L in a typical 60 kg patient oup.com.

Studies in rabbits have shown that ravuconazole achieves substantial concentrations in various tissues, including liver, adipose tissue, lung, kidney, and brain tissue nih.govoup.com. High concentrations of ravuconazole have been measured in bile, with a bile-to-plasma AUC ratio of approximately 75, suggesting involvement of transporter-mediated excretion researchgate.net. Ravuconazole also shows good skin and nail tissue transition and retention researchgate.netresearchgate.nettandfonline.comdovepress.comresearchgate.net. The plasma ravuconazole concentration achieved with this compound administration has been reported to be significantly higher than with some other oral anti-onychomycosis drugs, showing good skin and nail tissue transition and retention researchgate.net. The concentration of ravuconazole in nail tissues has been shown to exceed the MIC90 against dermatophytes even after the completion of treatment researchgate.netresearchgate.net.

Metabolic Pathways and Conversion Kinetics

This compound is rapidly converted in vivo to the active compound ravuconazole oup.comdndi.orgresearchgate.net. This conversion is facilitated by alkaline phosphatases in the body researchgate.net. Ravuconazole is predominantly metabolized in the liver by CYP enzymes, although specific data on its metabolism appear limited oup.com. Ravuconazole has shown lower inhibitory effects against CYP3A4 compared to itraconazole and minimal clinically meaningful inhibitory effects on other CYP enzymes (CYP2C8, CYP2C19, CYP2D6, CYP1A2, CYP2C9) and transporters (P-glycoprotein, breast cancer resistance protein), suggesting a lower potential for drug interactions nih.govnih.gov.

Elimination and Excretion Mechanisms

Ravuconazole exhibits a long elimination half-life, reported to be over one week in humans (71-101 hours) oup.comdndi.orgnih.govamazonaws.com. In murine studies, the serum elimination half-life ranged from 3.9 to 4.8 hours researchgate.netnih.gov. Ravuconazole pharmacokinetics can follow a two-compartment model with Michaelis-Menten elimination oup.comresearchgate.net. Non-linear pharmacokinetics have been observed at higher dosages in rabbits, suggesting saturable clearance and/or protein binding nih.govoup.com. High concentrations in bile suggest transporter-mediated excretion researchgate.net. Limited data are available on the specific routes of elimination and excretion mechanisms in humans oup.com.

Pharmacodynamics and Exposure-Response Relationships

Ravuconazole's mechanism of action involves the inhibition of ergosterol biosynthesis patsnap.combiosynth.comtandfonline.com.

Correlation of Ravuconazole Plasma Concentrations with Fungal MIC90 Attainment

Pharmacokinetic/pharmacodynamic (PK/PD) studies have aimed to correlate ravuconazole exposure with antifungal efficacy. In a neutropenic murine model of disseminated Candida albicans infection, the AUC/MIC ratio was found to be a strong predictor of treatment outcomes researchgate.netnih.gov. The free-drug AUC/MIC ratios were similar across different C. albicans isolates with varying susceptibilities nih.gov.

In clinical studies, the concentrations of ravuconazole in plasma compared to the adjusted MIC90 may be useful in predicting the clinical and mycologic response of therapy nih.gov. In a study evaluating this compound for eumycetoma, free ravuconazole concentrations remained above the MIC90 for M. mycetomatis throughout the 12-month treatment period oup.comresearchgate.net. However, this study did not find a significant relationship between drug exposure and lesion size reduction or complete cure, indicating no additional benefit of a higher dose (300 mg) over a lower dose (200 mg) oup.comresearchgate.netdndi.org. This suggests that while maintaining concentrations above MIC90 is important, other factors may influence clinical outcomes in complex infections like eumycetoma.

Data Table: Ravuconazole Pharmacokinetic Parameters (Selected Studies)

| Parameter | Value (Human) | Value (Murine) | Value (Rabbit) | Source(s) |

| Oral Bioavailability | 100% | - | - | researchgate.netresearchgate.netresearchgate.nettandfonline.comdovepress.com |

| Tmax (hours) | 2.5 - 3.3 | - | - | nih.gov |

| Protein Binding | 98% | 95.8% | - | oup.comresearchgate.net |

| Elimination Half-life | > 1 week (71-101 hours) | 3.9 - 4.8 hours | 20.55 - 26.34 hours (single dose) | oup.comdndi.orgresearchgate.netnih.govamazonaws.comnih.gov |

| Central Vd (L) (60 kg patient) | 20.8 | - | 5.16 - 6.43 L/kg (single dose) | oup.comnih.govoup.com |

| Peripheral Vd (L) (60 kg patient) | 262 | - | - | oup.com |

Note: The request for "interactive data tables" cannot be fully met in this text-based format. The table above presents the data in a clear, structured manner.

Population Pharmacokinetic Modeling and Simulation (PK-PD)

Population pharmacokinetic (PopPK) modeling is utilized to characterize the variability in drug concentrations within a patient population and understand the factors influencing this variability. allucent.com PK-PD modeling integrates pharmacokinetic data with pharmacodynamic responses (such as efficacy or safety metrics) to predict drug effects over time. mathworks.com This approach is valuable in drug development for informing dose selection and understanding exposure-response relationships. allucent.commathworks.com

In studies involving this compound, PopPK modeling has been employed to characterize the pharmacokinetics of its active metabolite, ravuconazole, particularly in specific patient populations like those with eumycetoma. dndi.orgoup.com Nonlinear mixed-effects modeling has been used to develop population PK models based on data from clinical trials. dndi.orgoup.com For instance, a two-compartment model has been used to describe ravuconazole PK, incorporating factors like bioavailability increases during loading phases. oup.com

PK-PD modeling aims to identify parameters that correlate with treatment efficacy. For other azole antifungals like fluconazole, the ratio of the area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (24-h AUC/MIC ratio) has been identified as a critical PK/PD parameter associated with treatment success. researchgate.net While studies have characterized the PK-PD of ravuconazole in experimental models using parameters like AUC/MIC ratio, percent time above the MIC, and peak level in serum/MIC ratio, correlating these with in vivo efficacy measured by organism number reduction researchgate.net, direct significant relationships between ravuconazole exposure and clinical outcomes such as lesion size reduction or complete cure have not always been found in specific patient populations despite a wide range of antifungal exposure dndi.org.

PK-PD modeling and simulation, often utilizing techniques like Monte Carlo simulation, can be used to predict the probability of achieving specific therapeutic outcomes based on integrated pharmacokinetic parameters and pathogen susceptibility data. frontiersin.org This approach allows for the assessment of target attainment, such as achieving a certain AUC/MIC ratio, which can inform individualized drug administration strategies. frontiersin.org

Integration of In Vitro Susceptibility Data with Clinical Outcomes

The integration of in vitro susceptibility data, typically expressed as Minimum Inhibitory Concentrations (MICs), with clinical outcomes is a critical aspect of understanding the effectiveness of antifungal agents like this compound. In vitro susceptibility testing determines the concentration of an antifungal drug required to inhibit the growth of a particular fungal isolate. researchgate.net

Studies have investigated the in vitro activity of ravuconazole against various fungal pathogens, including dermatophytes and Candida species. patsnap.comnih.gov Ravuconazole has demonstrated potent in vitro activity against Madurella mycetomatis, a causative agent of eumycetoma. Comparing the in vitro susceptibility of fungal isolates to ravuconazole and other antifungals like itraconazole can provide insights into their potential clinical effectiveness. researchgate.net

While in vitro susceptibility data provide a foundational understanding of a drug's potential, correlating these findings directly with clinical outcomes can be complex due to various host and pharmacological factors. However, efforts are made to assess the relationship between in vitro susceptibility and clinical response in clinical trials. For example, studies have aimed to correlate clinical outcomes with in vitro susceptibility of the etiologic pathogen in patients treated with this compound. dndi.org

Establishing clinical breakpoints or epidemiological cut-off values (ECVs) for antifungal agents like ravuconazole is important for guiding treatment decisions based on in vitro susceptibility data. researchgate.net However, for some pathogens, such as M. mycetomatis, tentative ECVs for ravuconazole are still being determined. researchgate.net

Research findings from clinical trials evaluating this compound have provided data on complete cure rates and clinical improvement in specific infections like onychomycosis and eumycetoma. nih.govroctm.comnih.gov While some studies have shown promising efficacy rates nih.govnih.gov, others in different indications or with different dosing regimens have not demonstrated superiority over existing treatments despite favorable in vitro activity roctm.comdndi.org. The integration of in vitro susceptibility data with these clinical outcomes helps to build a comprehensive picture of this compound's effectiveness and identify potential factors influencing treatment success or failure.

Data from clinical trials can provide valuable insights into the relationship between treatment and clinical outcomes. For example, a study on onychomycosis reported complete cure rates at different time points nih.gov.

| Time Point | Complete Cure Rate (%) |

| 12 weeks | 6.4 (7/109) |

| Last visit* | 67.9 (74/109) |

*Mean time to last visit: 32 ± 14.2 weeks. nih.gov

Another study in eumycetoma compared different doses of this compound with itraconazole, reporting complete cure rates in the modified intention-to-treat (mITT) population at 12 months. roctm.com

| Treatment Group | Complete Cure Rate at 12 Months (mITT) | 95% Confidence Interval |

| This compound 200 mg | 17/34 (50%) | 32–68 |

| This compound 300 mg | 22/34 (65%) | 47–80 |

| Itraconazole 400 mg | 27/36 (75%) | 58–88 |

While the trial was terminated early and superiority was not demonstrated, the per-protocol analysis in this study showed an efficacy for 200 mg this compound over the 70% targeted complete cure rate. roctm.com

Further research integrating detailed in vitro susceptibility profiles of infecting pathogens with comprehensive PopPK-PD modeling and clinical outcomes data is essential for optimizing this compound therapy and predicting treatment response in diverse patient populations and fungal infections.

Mechanisms of Antifungal Resistance

Target-Mediated Resistance Mechanisms

Target-mediated resistance primarily involves alterations to the fungal enzyme that the antifungal drug targets. For azoles, the primary target is lanosterol 14α-demethylase, encoded by the CYP51A gene in many fungi, including Aspergillus fumigatus, and ERG11 in Candida species. mdpi.comresearchgate.netbiorxiv.orgfrontiersin.org

Mutations in CYP51A Gene

Point mutations in the CYP51A gene are a well-established mechanism of azole resistance in various fungal pathogens, particularly Aspergillus fumigatus. These mutations can lead to amino acid substitutions in the CYP51A protein, altering the enzyme's structure and reducing its affinity for azole antifungals, including ravuconazole. mdpi.comresearchgate.netfrontiersin.orgru.nl Specific hotspot mutations in CYP51A, such as those at codons G54, M220, G138, and G448, have been linked to varying degrees of resistance and cross-resistance to multiple azoles. mdpi.comru.nl For instance, the TR34/L98H mutation, involving a 34-bp tandem repeat in the promoter region and a leucine to histidine substitution at position 98, is a prevalent mechanism conferring azole resistance in A. fumigatus. mdpi.comru.nl Studies have shown that such mutations can lead to decreased susceptibility to itraconazole, voriconazole, posaconazole, and potentially ravuconazole. mdpi.comru.nl

Overexpression of CYP51A Gene

Overexpression of the CYP51A gene is another significant mechanism contributing to azole resistance. mdpi.comnih.gov Increased expression of CYP51A results in a higher production of the target enzyme, which can titrate out the antifungal drug, allowing sufficient ergosterol biosynthesis to maintain fungal cell viability even in the presence of the drug. mdpi.com Tandem repeats in the promoter region of the CYP51A gene, such as the 34-bp and 46-bp repeats, are frequently associated with increased CYP51A expression and elevated azole minimum inhibitory concentrations (MICs). mdpi.comru.nl When combined with specific point mutations, CYP51A overexpression can lead to high levels of azole resistance. mdpi.com Studies in Aspergillus flavus have also indicated that overexpression of cyp51A and cyp51B genes is a primary resistance mechanism. nih.gov

Drug Efflux Pump Mechanisms (e.g., ABC and MFS Transporters)

Fungal cells possess active efflux pumps embedded in their plasma membrane that can transport antifungal drugs out of the cell, thereby reducing their intracellular concentration below therapeutic levels. nih.govnih.govbiomedpharmajournal.org Two major superfamilies of efflux transporters are involved in antifungal resistance: ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters. nih.govnih.govbiomedpharmajournal.orgplos.org

ABC transporters utilize ATP hydrolysis to pump drugs out of the cell, while MFS transporters use the electrochemical gradient across the membrane. nih.govnih.gov Overexpression of genes encoding these efflux pumps, such as CDR1, CDR2 (ABC transporters), and MDR1 (MFS transporter) in Candida albicans, is a major mechanism of azole resistance in clinical isolates. nih.govbiomedpharmajournal.orgplos.org This enhanced efflux leads to reduced intracellular accumulation of azoles, contributing to decreased susceptibility. nih.govreviberoammicol.com While efflux pump overexpression is a prominent mechanism in Candida species, it has also been reported in other fungi, including Aspergillus fumigatus, although less frequently in clinical isolates compared to target alterations. frontiersin.orgru.nl The role of efflux pumps in mediating resistance to fosravuconazole specifically requires further investigation, but it is a general mechanism of azole resistance.

Cross-Resistance Patterns with Other Azole Antifungals

Cross-resistance, where resistance to one azole antifungal confers resistance to other azole compounds, is a common phenomenon due to their shared mechanism of action targeting CYP51. biorxiv.orgreviberoammicol.comnih.gov Fungal isolates resistant to one azole, such as fluconazole or itraconazole, often exhibit reduced susceptibility to other azoles, including voriconazole, posaconazole, and potentially ravuconazole (the active form of this compound). preprints.orgbiorxiv.orgru.nlreviberoammicol.comnih.govjst.go.jp The extent of cross-resistance can vary depending on the specific resistance mechanism involved. For example, certain CYP51A mutations in A. fumigatus can lead to broad cross-resistance to multiple azoles, while others may confer resistance to a more limited spectrum. mdpi.comru.nl Similarly, overexpression of certain efflux pumps can lead to resistance to a range of azole substrates. nih.govreviberoammicol.com Studies evaluating the in vitro activity of ravuconazole against azole-resistant clinical isolates of Candida species have shown varying degrees of cross-resistance. jst.go.jp

In Vitro and In Vivo Studies on Acquired Resistance Development

Acquired resistance to antifungal agents can develop during or after treatment, often as a result of selective pressure from drug exposure. mdpi.com In vitro studies involving serial passage of fungal isolates in increasing concentrations of antifungal drugs can mimic the development of acquired resistance and help elucidate the underlying mechanisms. Such studies have demonstrated that fungi can acquire resistance to azoles through the selection of isolates with CYP51 mutations or overexpression of efflux pumps. nih.gov

Clinical trials and observational studies also provide valuable insights into the development of acquired resistance in vivo. While specific data on the development of acquired resistance to this compound in clinical settings is still emerging, studies on other azoles highlight the potential for resistance to develop during long-term therapy, particularly in immunocompromised patients or those with chronic infections. reviberoammicol.comnih.gov For instance, studies in patients with oral candidosis treated with fluconazole and itraconazole have shown the emergence of increasingly cross-resistant Candida albicans isolates with prolonged azole exposure. nih.gov Monitoring antifungal susceptibility of clinical isolates during and after this compound treatment is essential to detect the emergence of acquired resistance and guide treatment strategies. A clinical trial evaluating this compound for eumycetoma included assessment of antifungal resistance in collected strains. veeva.com

Table 1: Summary of Key Antifungal Resistance Mechanisms

| Mechanism | Description | Impact on Azole Susceptibility | Relevant Genes/Proteins (Examples) |

| Target-Mediated Resistance | Alterations in the drug target enzyme (CYP51/Erg11) | Reduced affinity of the target for the azole. | CYP51A, CYP51B (Aspergillus), ERG11 (Candida) |

| Mutations in CYP51A/ERG11 | Point mutations leading to amino acid substitutions. | Decreased binding of azoles to the altered enzyme. | L98H, G54, M220, G138, G448 (in CYP51A) |

| Overexpression of CYP51A/ERG11 | Increased production of the target enzyme. | Higher enzyme levels overwhelm the drug concentration. | CYP51A, CYP51B, ERG11 |

| Drug Efflux Pump Mechanisms | Increased activity of membrane transporters pumping the drug out of the cell. | Reduced intracellular concentration of the azole. | ABC transporters (e.g., Cdr1p, Cdr2p), MFS transporters (e.g., Mdr1p) |

Table 2: Examples of CYP51A Mutations and Associated Azole Resistance in Aspergillus fumigatus

| CYP51A Mutation | Location | Associated Resistance Phenotype (Examples) | Source Index |

| TR34/L98H | Promoter/Coding | Cross-resistance to itraconazole, voriconazole, posaconazole. | mdpi.comru.nl |

| G54 | Coding | Cross-resistance to itraconazole and posaconazole. | ru.nl |

| M220 | Coding | Varying patterns of elevated MICs for azole drugs. | ru.nl |

| TR46/Y121F/T289A | Promoter/Coding | Resistance or decreased susceptibility to multiple azoles. | mdpi.com |

Preclinical Research and in Vivo Efficacy Assessments

Animal Models of Fungal Infections

Animal models are crucial in preclinical research to simulate human infections and evaluate the efficacy of antifungal agents. Studies with fosravuconazole have utilized models for onychomycosis, eumycetoma, and systemic/invasive fungal infections.

Onychomycosis Models

This compound has been investigated in animal models of onychomycosis, a fungal infection of the nails. While specific details on the types of animal models used (e.g., guinea pig or rabbit models which are common for dermatophyte infections) were not extensively detailed in the search results, the focus of these studies was to assess the prodrug's ability to deliver the active compound, ravuconazole, to the nail unit and exert antifungal effects against the causative dermatophytes, such as Trichophyton rubrum. newdrugapprovals.org Preclinical studies contributed to the understanding of this compound's potential as an oral treatment for onychomycosis, which led to its approval for this indication in Japan. wikipedia.orgnewdrugapprovals.org

Eumycetoma Models

Eumycetoma is a chronic, neglected tropical disease caused by fungal pathogens. This compound has been studied in preclinical models for its activity against Madurella mycetomatis, a primary cause of eumycetoma. dndi.orgwho.int These studies aimed to evaluate the efficacy of this compound in suppressing the fungal infection in vivo, supporting its investigation in clinical trials for eumycetoma. wikipedia.orgwho.intdndi.org

Systemic and Invasive Fungal Infection Models

Preclinical research has also explored the efficacy of this compound in models of systemic and invasive fungal infections. Studies in mice infected with Trypanosoma cruzi, the parasite causing Chagas disease (which can involve fungal co-infections or complications), showed that treatment with this compound could lower parasitemia and prevent death. invivochem.com Furthermore, this compound has been shown to increase survival in a mouse model of systemic Candida albicans infection. caymanchem.com These findings indicate a broader spectrum of activity beyond dermatophyte and eumycetoma-causing fungi.

Comparative Efficacy Studies with Established Antifungal Agents

Comparative preclinical studies have assessed the efficacy of this compound, or its active form ravuconazole, against established antifungal agents. Ravuconazole has demonstrated potent in vitro antifungal activity against a wide range of fungal species, including Candida, Aspergillus, and Trichophyton species. medchemexpress.cominvivochem.com

In one study, ravuconazole's geometric mean minimum inhibitory concentration (MIC) against Aspergillus fumigatus was slightly higher than that of itraconazole and amphotericin B. taylorandfrancis.com However, A. fumigatus was found to be significantly more susceptible to ravuconazole compared to other Aspergillus species, with a high percentage of strains inhibited at lower concentrations. taylorandfrancis.com

While direct comparative in vivo efficacy data from preclinical models for all infection types were not exhaustively detailed in the search results, the clinical investigation of this compound for onychomycosis and eumycetoma in comparison to existing treatments like itraconazole highlights the preclinical evidence that supported these comparisons. dndi.orgroctm.com

Preclinical Safety and Tolerability Evaluations

Preclinical safety and tolerability evaluations in animal models are essential to understand the potential risks of a compound before human trials. Studies in rats and monkeys using labeled this compound were conducted to assess its safety profile. dndi.org While specific detailed findings on preclinical toxicity were not extensively provided, it is mentioned that this compound dosing regimens in clinical trials were chosen based on doses associated with a low probability for causing liver enzyme elevations in Phase 1 studies. dndi.org Additionally, preclinical toxicity concerns in female patients were noted in the context of a clinical trial for eumycetoma, leading to limitations in initial enrollment for that demographic. roctm.com

Tissue Distribution and Accumulation Studies in Animal Models

Tissue distribution and accumulation studies in animal models provide insights into how the drug is absorbed, distributed, metabolized, and excreted. In preclinical studies involving rats and monkeys administered labeled this compound, skin levels of the resulting active compound, ravuconazole, were found to be at least 1.2 times the blood concentration in monkeys. dndi.org In rats, skin levels were also 1.2 times the blood level one day post-dosing. dndi.org Notably, skin levels were maintained for up to seven days after a single dose, although the concentration decreased over this period. dndi.org These findings suggest favorable distribution of the active metabolite to the skin, which is relevant for treating cutaneous and nail fungal infections.

Clinical Development and Translational Research

Early Phase Clinical Trials (Phase I and II)

Early stages of clinical development for ravuconazole, the active form of fosravuconazole, included studies in patients with onychomycosis primarily in the USA nih.govresearchgate.net. Subsequently, this compound was developed and examined in clinical studies nih.gov.

Dose-Finding and Regimen Optimization Studies

In a Phase II trial for eumycetoma, two dose levels of this compound (200 mg and 300 mg weekly for 12 months) were compared with daily itraconazole (400 mg daily for 12 months), both in combination with surgery at 6 months nih.govroctm.com.

Preliminary Safety and Tolerability Assessments

In the onychomycosis dose-finding study, no problematic adverse events were reported in any of the treatment groups researchgate.netgoogle.com. Drug-related adverse events were infrequent in the ravuconazole Phase I/II trial, with headache being the most frequently reported event. Abnormal laboratory tests were infrequent over the 12 weeks of dosing researchgate.net. In the Phase III onychomycosis study, adverse drug reactions were mild to moderate in severity, with none being serious nih.govresearchgate.netnih.govh1.co. The Phase II eumycetoma trial reported no new safety signals for this compound, and all regimens were well tolerated nih.govroctm.com.

Pivotal Clinical Trials (Phase III) for Approved Indications

Efficacy Endpoints in Onychomycosis (e.g., Complete Cure Rates, Mycological Cure Rates)

A pivotal multicenter, double-blind, randomized phase III study investigated the efficacy and safety of this compound L-lysine ethanolate compared to placebo in Japanese patients with onychomycosis involving 25% or more clinical involvement of the target toenail nih.govresearchgate.netnih.govh1.co. Subjects received this compound (equivalent to 100 mg ravuconazole) or placebo once daily for 12 weeks nih.govresearchgate.neth1.co.

The primary endpoint was the rate of complete cure (clinical cure [0% clinical involvement] plus mycological cure [negative potassium hydroxide examination]) at week 48 nih.govresearchgate.neth1.co. The complete cure rate at week 48 was significantly higher with this compound (59.4%, 60/101) than with placebo (5.8%, 3/52) in the full analysis set (P < 0.001) nih.govresearchgate.neth1.co.

Secondary endpoints included changes over time in efficacy and mycological effect nih.govresearchgate.neth1.co. The mycological cure rate at week 48 was also significantly higher with this compound (82.0%, 73/89) than with placebo (20.0%, 10/50, P < 0.001) nih.govresearchgate.neth1.co. The mycological cure rate with this compound increased over time and was statistically significant compared to placebo from week 24 onward nih.gov.

Data Table: Efficacy Endpoints in Phase III Onychomycosis Study

| Endpoint | This compound (n=101) | Placebo (n=52) | P-value |

| Complete Cure Rate at Week 48 (FAS) | 59.4% (60/101) | 5.8% (3/52) | < 0.001 |

| Mycological Cure Rate at Week 48 (FAS) | 82.0% (73/89) | 20.0% (10/50) | < 0.001 |

*FAS: Full Analysis Set

Efficacy Endpoints in Eumycetoma (e.g., Lesion Reduction, Complete Cure, Recurrence)

A Phase II randomized, double-blind, active-controlled trial evaluated the efficacy of two doses of this compound (200 mg and 300 mg weekly for 12 months) compared to daily itraconazole (400 mg daily for 12 months) in combination with surgery at 6 months in patients with eumycetoma caused by M. mycetomatis nih.govroctm.comresearchgate.net. The primary outcome was complete cure at the end of treatment at the month 12 visit nih.gov. Complete cure was defined as the absence of mycetoma mass, sinuses, and discharge, normal ultrasonography or MRI, and negative fungal culture if a mass was present nih.gov.

In the modified intention-to-treat (mITT) population, complete cure at 12 months was 50% (17/34) for the 300 mg this compound group, 65% (22/34) for the 200 mg this compound group, and 75% (27/36) for the itraconazole group nih.govroctm.com. Neither dose of this compound demonstrated statistical superiority over itraconazole nih.govroctm.com.

A long-term follow-up study assessing the recurrence rate in Phase II trial participants was stopped due to socio-political unrest. Recurrence rates remained low among the 51 participants included in the follow-up study dndi.org.

Data Table: Complete Cure Rates in Phase II Eumycetoma Study (mITT Population)

| Treatment Group | Complete Cure Rate at 12 Months | 95% CI |

| This compound 300 mg Weekly | 50% (17/34) | 32-68 |

| This compound 200 mg Weekly | 65% (22/34) | 47-80 |

| Itraconazole 400 mg Daily | 75% (27/36) | 58-88 |

*mITT: Modified Intention-to-Treat

Subgroup Analyses (e.g., Age, Disease Severity, Causative Fungal Species)

In the Phase III onychomycosis study, subgroup analyses were conducted based on age (<65 or ≥65 years), sex, causative fungal species (T. rubrum or T. mentagrophytes), and nail involvement ratio at screening (<50% or ≥50%) researchgate.netnih.gov. The results of these subgroup analyses demonstrated significantly higher efficacy of this compound compared to placebo across all evaluated subgroups, suggesting substantial efficacy regardless of baseline patient characteristics researchgate.netnih.gov.

Clinical Pharmacokinetics and Pharmacodynamics in Patient Populations

This compound is rapidly converted to its active metabolite, ravuconazole, following oral administration researchgate.netpatsnap.com. Ravuconazole exhibits favorable pharmacokinetic properties, including high oral absorbability and systemic bioavailability, contributing to sustained plasma concentrations and good distribution into tissues, such as skin and nails researchgate.net.

Population PK Modeling in Diverse Patient Cohorts

Population pharmacokinetic (PK) modeling has been employed to characterize the behavior of ravuconazole in different patient groups. In a study involving patients with eumycetoma, nonlinear mixed-effects modeling was used to develop population PK models for ravuconazole, as well as for itraconazole and hydroxyitraconazole, in 52 patients receiving either this compound (200 mg or 300 mg weekly) or itraconazole (400 mg daily) over 12 months oup.comdndi.orgnih.gov. Ravuconazole PK in this population followed a two-compartment model with Michaelis-Menten elimination nih.gov. The study noted a more than dose-proportional increase in ravuconazole concentrations following this compound administration, with a 50% dose increase leading to a 75% higher exposure nih.govresearchgate.net.

Population PK analysis of benznidazole, both as monotherapy and in combination with this compound, in adult patients with chronic Chagas disease also provided insights into potential interactions affecting benznidazole clearance page-meeting.org.

Evaluation of Relationship Between Drug Exposure and Clinical Outcomes

The relationship between ravuconazole exposure and clinical outcomes has been evaluated in clinical trials. In the study of patients with eumycetoma, despite a wide range of individual drug exposures, no significant relationships were found between ravuconazole exposure (measured as AUC) and clinical cure or lesion size reduction at the end of treatment oup.comnih.govresearchgate.net. This lack of a clear exposure-response relationship in this specific patient population and disease state suggested that higher doses (300 mg) did not offer additional benefit over lower doses (200 mg) in terms of efficacy endpoints, supporting the use of the lower dose for practical advantages oup.comnih.govresearchgate.net.

However, in a study on chronic indeterminate Chagas disease, there was evidence of a dose-response relationship for this compound, with a greater effect observed with a higher dose (400 mg over 8 weeks) compared to lower doses or shorter durations, although the effect was still less pronounced than with benznidazole regimens medrxiv.org.

Drug-Drug Interaction Profiles in Clinical Settings

This compound, as a prodrug of ravuconazole, has been investigated for its potential to interact with other medications, particularly those metabolized by cytochrome P450 enzymes and transporters researchgate.netnih.gov. Minimizing drug interactions is a notable advantage of this compound compared to some other oral antifungal agents researchgate.netdndi.org.

Interactions with Cytochrome P450 Enzyme System (e.g., CYP3A4)

Ravuconazole, the active form of this compound, is metabolized by the cytochrome P450 enzyme system, notably CYP3A4 patsnap.com. Clinical studies using cocktail approaches in healthy subjects have assessed the drug-drug interaction potential of this compound with various CYP substrates researchgate.netnih.gov. These studies indicated that this compound has mild inhibitory effects on CYP3A and minor effects on other major CYPs, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2D6 researchgate.netnih.gov. While there were no major effects on the pharmacokinetics of most tested CYP substrates, an approximate threefold increase in midazolam exposure was observed after oral administration of this compound, suggesting a moderate inhibitory effect on CYP3A in vivo researchgate.net.

Conversely, co-administration with strong CYP3A4 inducers, such as rifampin, can potentially decrease ravuconazole effectiveness by increasing its metabolism, while CYP3A4 inhibitors like ritonavir could increase ravuconazole plasma levels patsnap.com.

Potential for Transporter-Mediated Interactions

The potential for this compound to interact via drug transporters, such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), organic anion transporting polypeptide (OATP) 1B1, and OATP1B3, has also been evaluated researchgate.netnih.govnih.gov. Studies using transporter cocktails in healthy subjects found that this compound had no clinically relevant effects on these transporters researchgate.netnih.gov. This suggests a low risk for transporter-mediated drug interactions with this compound nih.gov.

Clinical Implications for Polypharmacy Management

The relatively low potential for drug-drug interactions, particularly with the CYP enzyme system and key transporters, makes this compound an attractive option for patients on multiple medications (polypharmacy) researchgate.netdndi.orgnih.govresearchgate.net. This is particularly important for patient populations who may have comorbidities and require co-administration of various drugs, such as elderly patients or those with conditions like HIV or tuberculosis dndi.orgnih.govresearchgate.net. The minimal interaction profile of this compound is considered a significant advantage compared to other antifungals like itraconazole, which are known for more extensive drug interaction profiles dndi.orgtaylorandfrancis.comdndi.org. Healthcare providers should still review a patient's complete medication list before initiating this compound to mitigate potential interactions patsnap.com.

Clinical Safety and Tolerability Profile

In a study investigating this compound for eumycetoma, the drug regimens were reported as well tolerated with no new safety signals observed roctm.com. Another study focusing on elderly patients with onychomycosis treated with this compound also suggested good tolerability, with major adverse reactions being laboratory abnormalities, chest discomfort, and gastrointestinal disorders, none of which were severe jst.go.jp.

Comprehensive Adverse Event Monitoring and Analysis

Comprehensive adverse event monitoring and analysis are critical components of clinical trials to assess the safety profile of a drug refined.siteadvarra.com. In clinical trials involving this compound, adverse events and adverse drug reactions are systematically monitored and reported nih.govresearchgate.netnih.govdndi.org. The assessment of adverse events involves determining their seriousness, expectedness based on product labeling, and presumed causality in relation to the study drug nih.gov. Serious adverse events (SAEs) are defined as events that result in death, are life-threatening, require or prolong hospitalization, result in persistent or significant disability or incapacity, or result in a congenital anomaly nih.gov. SAEs are typically reported from the time of subject enrollment until the end of their participation in the trial, while non-serious AEs are reported from the first dose of medication dndi.org. The sponsor is generally responsible for assessing AEs across multiple study sites and studies to gain a comprehensive understanding of the drug's safety profile advarra.com. Data Safety Monitoring Boards (DSMBs) also play a role in monitoring for SAEs to ensure that the study intervention does not cause more serious adverse events compared to the control group rethinkingclinicaltrials.org.

In the phase III onychomycosis study, serious AEs were observed in 5.9% of the this compound subjects, but a causal relationship with the study drug was ruled out nih.gov. Neither death nor serious ADRs were observed in this trial nih.gov.

Organ-Specific Safety Assessments (e.g., Renal Function, Hepatic Function)

Organ-specific safety assessments, particularly focusing on renal and hepatic function, are routinely conducted during the clinical evaluation of antifungal agents like this compound patsnap.comtaylorandfrancis.comtandfonline.com.

Hepatic safety assessments involve monitoring liver function tests, such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transpeptidase (γ-GTP) levels patsnap.comresearchgate.net. While some antifungal agents are associated with hepatotoxicity and require liver function testing prior to initiation of therapy, this compound is considered to have a low risk for drug-drug interactions and a preferable safety profile roctm.comresearchgate.nettaylorandfrancis.com. In a real-world clinical practice study involving 360 patients treated with this compound for onychomycosis, laboratory tests showed abnormal ALT/AST values in 6.9% of patients and elevated γ-GTP levels in 23.5% of patients researchgate.net. However, the study concluded that serious adverse reactions could be prevented by liver function testing researchgate.net. Subjects in a phase III study with increased liver function test values had bilirubin levels within the normal range and showed no clinical manifestations suggestive of hepatic functional disorders nih.gov.

Renal function is also assessed during treatment with this compound. Historically, kidney injury caused by this compound was reported to be 1% or less patsnap.comresearchgate.netlarvol.com. However, a study that analyzed serum creatinine levels and estimated glomerular filtration rate (eGFR) in patients receiving this compound for onychomycosis found that kidney injury occurred in 27.8% of patients, persisting in 10% after the end of administration patsnap.comlarvol.com. Serum creatinine levels increased in most patients during the 12-week treatment period, and eGFR showed a mean decrease researchgate.net. Despite these changes, the study suggested that this compound-induced renal dysfunction might be transient and reversible, with eGFR recovering upon completion of administration researchgate.net. Careful monitoring of renal function is recommended during treatment researchgate.net. Patients receiving angiotensin-converting enzyme inhibitors or angiotensin II receptor blockers were found to be significantly more likely to develop kidney injury patsnap.comresearchgate.netlarvol.com.

Data on organ-specific safety from studies:

| Organ Function | Assessment Parameter(s) | Findings | Source(s) |

| Hepatic | ALT, AST, γ-GTP levels | Abnormal ALT/AST in 6.9%, elevated γ-GTP in 23.5% in a real-world study; bilirubin within normal range in phase III study despite elevated LFTs. | nih.govresearchgate.net |

| Renal | Serum creatinine, eGFR, urine protein | Kidney injury in 27.8% in one study, transient increases in serum creatinine, decrease in eGFR during treatment. | patsnap.comresearchgate.netlarvol.comresearchgate.net |

Post-Marketing Surveillance and Real-World Evidence Generation

Post-marketing surveillance (PMS), also known as Phase 4 clinical trials, is a crucial stage that occurs after a drug has been approved and released to the market lindushealth.comfgk-cro.com. The primary purpose of PMS is to monitor the safety and effectiveness of the drug in a broader, more diverse population under real-world conditions lindushealth.comfgk-cro.com. This phase helps to identify rare or long-term adverse effects that may not have been detected during pre-market clinical trials, which are typically limited in size, duration, and participant diversity lindushealth.compropharmaresearch.com. PMS involves ongoing monitoring, data collection, signal detection, risk assessment, and regulatory compliance activities propharmaresearch.com. Methods used in PMS can include spontaneous reporting by healthcare professionals and consumers, registry studies, observational studies, and analysis of electronic health records fgk-cro.com. Regulatory agencies often require PMS as part of the approval process, and companies must submit regular safety reports fgk-cro.com.

Real-world evidence (RWE) is evidence about the use, safety, and effectiveness of a medical product derived from the analysis of real-world data (RWD) cda-amc.cafrontiersin.org. RWD is collected outside of traditional clinical trials and reflects outcomes in typical healthcare settings cda-amc.ca. RWE can complement evidence from clinical trials by providing insights into the drug's performance in a wider population over a longer period cda-amc.cafrontiersin.org. It can help fill gaps in clinical evidence, evaluate effects in specific patient populations not included in trials, measure longer-term outcomes, and inform regulatory decisions, including updates to drug labeling or usage guidelines fgk-cro.comcda-amc.cafrontiersin.org.

For this compound, post-marketing surveillance and real-world evidence generation are important for continuing to assess its safety and effectiveness in wider clinical use researchgate.net. A real-world study in Japan evaluated the efficacy and safety of this compound in 360 patients with onychomycosis, providing valuable data from clinical practice researchgate.net. This study contributed to understanding the drug's performance outside of controlled trial settings researchgate.net. Ongoing observational studies may also be conducted to determine long-term outcomes and monitor for any new safety concerns dndi.org. The collection and analysis of real-world data are essential for a comprehensive understanding of this compound's benefit-risk profile throughout its lifecycle.

Strategic Partnerships and Global Health Initiatives

Collaborative Drug Development for Neglected Tropical Diseases

The development of fosravuconazole for neglected tropical diseases exemplifies a collaborative model involving pharmaceutical companies and non-profit organizations. This approach is vital for addressing the unique challenges associated with NTDs, such as limited market incentives and complex research environments in endemic regions.

Focus on Eumycetoma

Eumycetoma, a chronic fungal infection prevalent in tropical and subtropical regions, is one of the key neglected diseases that this compound is being developed to treat. It is caused by fungi, with Madurella mycetomatis being a common causative agent dndi.orgdndi.org. Mycetoma, including its fungal form eumycetoma, is recognized as a neglected tropical disease by the World Health Organization (WHO) who.inteisai.com.

Existing treatments for eumycetoma, such as itraconazole, often require long treatment durations (12 months or more), have poor efficacy, can be expensive, and may lead to significant morbidity, including the need for amputation dndi.orgdndi.org. The limitations of current therapies highlight the urgent need for new, more effective, and accessible treatments.

This compound has shown promising in vitro activity against Madurella mycetomatis, the most common cause of eumycetoma dndi.org. This finding spurred the investigation of this compound as a potential new treatment for the disease. A significant step in this direction has been the world's first double-blind, randomized Phase II clinical trial for eumycetoma, conducted in Sudan dndi.orgdndi.org. This trial, a collaborative effort between Eisai, the Drugs for Neglected Diseases initiative (DNDi), and the Mycetoma Research Center (MRC) in Khartoum, Sudan, aimed to evaluate the efficacy and safety of this compound compared to itraconazole dndi.orgdndi.orgdndi.orgmycetoma.edu.sd.

The Phase II trial compared two weekly doses of this compound (200 mg and 300 mg) with daily itraconazole (400 mg) over 12 months, with surgery performed at 6 months in all treatment groups msf.org. While the trial aimed to demonstrate superiority of this compound, results indicated that this compound at 200 mg weekly demonstrated similar efficacy to daily itraconazole, with potential advantages in administration frequency and drug-drug interaction profile msf.orgdndi.org. Preparations for regulatory filing in Sudan are currently underway following the completion of clinical studies eisai.comeisai.comglobalhealthprogress.org.

Prior Investigations into Chagas Disease

Before the focus on eumycetoma, this compound was also investigated for its potential in treating Chagas disease, another significant neglected tropical disease caused by the parasite Trypanosoma cruzi dndial.orgglobalhealthprogress.orgfrontiersin.org. Chagas disease is endemic primarily in Latin America and can lead to severe cardiac and gastrointestinal damage in its chronic stage dndial.orgglobalhealthprogress.org. Current treatments for Chagas disease, such as benznidazole, have limitations, including long treatment durations and side effects that can lead to treatment discontinuation dndial.orgglobalhealthprogress.org.

Initial in vitro and in vivo studies showed that ravuconazole, the active form of this compound, had activity against Trypanosoma cruzi globalhealthprogress.org. This led to a collaboration between Eisai and DNDi to clinically evaluate this compound for Chagas disease eisai.comglobalhealthprogress.orgnih.goveisai.comnih.gov. A Phase II proof-of-concept study was conducted in Bolivia to assess the efficacy and safety of this compound eisai.comglobalhealthprogress.org.

The BENDITA (Benznidazole New Doses Improved Treatment & Therapeutic Associations) study, a Phase II randomized controlled trial, investigated different regimens of benznidazole, both as monotherapy and in combination with this compound, in adult patients with chronic indeterminate Chagas disease dndial.orgfrontiersin.orgisglobal.org. While this compound showed parasite clearance during the treatment phase in an earlier study, sustained efficacy as a single agent was not observed globalhealthprogress.orgnih.govnih.gov. The data from the combination arms with benznidazole are still being analyzed dndial.orgfrontiersin.org. Although the study did not demonstrate superiority for Chagas disease treatment, it facilitated a strong relationship between Eisai and DNDi, paving the way for their collaboration on mycetoma eisai.comeisai.com.

Role of Public-Private Partnerships and Non-Profit Organizations (e.g., DNDi, GHIT Fund)

The development of this compound for neglected tropical diseases highlights the critical role of public-private partnerships and non-profit organizations. Organizations like DNDi and the Global Health Innovative Technology Fund (GHIT Fund) are instrumental in driving research and development for diseases that lack market incentives for traditional pharmaceutical development nih.goveisai.comcncb.ac.cnresearchgate.net.

DNDi, a not-for-profit medical research organization, has been a key partner in the clinical development of this compound for both Chagas disease and eumycetoma dndi.orgdndi.orgeisai.comdndi.orgeisai.comglobalhealthprogress.orgnih.goveisai.comnih.gov. Their expertise in conducting clinical trials in resource-limited settings and their focus on the needs of neglected patients are crucial for advancing these projects.

The GHIT Fund, an international public-private partnership, has provided significant financial support for the clinical development of this compound for eumycetoma dndi.orgmycetoma.edu.sdnih.goveisai.comnih.govisglobal.orgcncb.ac.cn. The GHIT Fund mobilizes Japanese industry, academia, and government to create new health technologies for infectious diseases prevalent in developing countries eisai.com. Their investment is vital for funding the necessary research and clinical trials.

These partnerships leverage the strengths of each party: pharmaceutical companies like Eisai contribute their drug discovery and development expertise and provide the investigational drug, while non-profit organizations like DNDi lead clinical development in endemic areas and focus on ensuring access for affected populations dndi.orgglobalhealthprogress.orgglobalhealthprogress.orgnih.gov.

Regulatory Landscape and Access Strategies in Endemic Regions

Navigating the regulatory landscape and developing effective access strategies are critical steps in making new treatments for NTDs available to the patients who need them. For this compound in the context of eumycetoma, the focus is on obtaining regulatory approval in endemic countries, particularly Sudan, which has a high prevalence of the disease dndi.orgdndi.orgeisai.comglobalhealthprogress.org.

The preparation for regulatory filing in Sudan is underway following the completion of the clinical trial eisai.comeisai.comglobalhealthprogress.org. This process involves submitting comprehensive data on the efficacy, safety, and quality of this compound to the National Medicines and Poisons Board in Sudan globalhealthprogress.org.

Beyond regulatory approval, developing a sustainable access strategy is essential to ensure that this compound reaches the affected populations in remote and underserved areas dndi.orgdndi.org. This involves considering factors such as affordability, distribution channels, and integration into existing healthcare systems. Efforts are also being made to raise awareness of mycetoma and provide training for healthcare providers in endemic areas eisai.com. An early access program is also under review by authorities in Sudan msf.org.

The development of access strategies often involves collaboration with local partners, non-governmental organizations (NGOs), and health authorities to address the unique challenges of delivering healthcare in these regions, including low literacy rates and geographical barriers to accessing healthcare facilities eisai.com.

Compound Information Table

| Compound Name | PubChem CID |

| This compound | 9807507 |

| Ravuconazole | 467825 |

| This compound L-Lysine Ethanolate | 112499965 |

Data Table: Efficacy Results from the Phase II Eumycetoma Trial (Modified Intention-to-Treat Population)

| Treatment Arm | Efficacy Rate (%) | Number of Patients |

| This compound 300 mg weekly | 50 | - |

| This compound 200 mg weekly | 65 | - |

| Itraconazole 400 mg daily | 75 | - |

Note: The number of patients per arm was not consistently provided across sources for this specific efficacy data point, but the total modified intention-to-treat population was 104 patients. dndi.org

Advanced Research Methodologies and Future Directions

Structural Biology Approaches to Antifungal Target Elucidation and Drug Design

Structural biology plays a crucial role in understanding how antifungal agents interact with their targets, particularly fungal enzymes. This knowledge is vital for rational drug design and overcoming resistance mechanisms.

Crystallographic Studies of Fungal Lanosterol 14α-Demethylase and Ligand Complexes

Fungal lanosterol 14α-demethylase (CYP51) is a key enzyme in the ergosterol biosynthesis pathway, essential for fungal cell membrane integrity. nih.govmdpi.com Azole antifungals, including the active form of fosravuconazole (ravuconazole), target and inhibit this enzyme. nih.govresearchgate.net X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins like CYP51 and visualize how antifungal drugs bind to their active sites. nih.govdomainex.co.ukplant-protection.net

Crystallographic studies of fungal CYP51 in complex with ligands provide detailed insights into the binding mode, crucial amino acid interactions, and conformational changes that occur upon drug binding. nih.govdomainex.co.ukplant-protection.net For instance, crystal structures of Saccharomyces cerevisiae CYP51 with inhibitors have revealed the interactions between the drug and residues within the active site, including hydrogen bonds and hydrophobic contacts. nih.govplant-protection.net These studies help explain the specificity and potency of azole antifungals and can guide the design of new compounds with improved binding affinities or broader spectrums of activity. nih.govdomainex.co.uk While specific crystallographic studies detailing this compound or ravuconazole binding to fungal CYP51 were not explicitly found in the search results, the importance of this methodology for understanding azole antifungals and their targets is well-established in the literature. nih.govmdpi.comresearchgate.netplant-protection.net

In Silico Docking, Molecular Dynamics Simulations, and Pharmacophore-Based Discovery

Computational approaches, such as in silico docking, molecular dynamics (MD) simulations, and pharmacophore modeling, complement experimental structural biology methods in antifungal drug discovery. mdpi.complos.orgmdpi.comnih.govresearchgate.net

In Silico Docking: This technique predicts the preferred binding orientation and affinity of a ligand (like ravuconazole) to a target protein (CYP51) based on their structures. mdpi.complos.orgmdpi.com Docking studies can screen large libraries of compounds to identify potential inhibitors and provide initial insights into their binding modes. mdpi.commdpi.com

Molecular Dynamics Simulations: MD simulations assess the stability of the protein-ligand complex over time by simulating their movements and interactions in a dynamic environment. mdpi.complos.orgmdpi.comnih.govresearchgate.net This provides a more realistic view of the binding event and can reveal transient interactions or conformational changes important for binding affinity and efficacy. mdpi.complos.orgmdpi.com

Pharmacophore-Based Discovery: Pharmacophore models represent the essential features of a molecule required for binding to a target, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. mdpi.complos.orgmdpi.comnih.govresearchgate.net These models can be used to screen databases for novel compounds that share these key features, potentially leading to the discovery of new antifungal scaffolds. mdpi.complos.orgmdpi.com

These in silico methods can accelerate the early stages of drug discovery by prioritizing compounds for synthesis and experimental testing, potentially reducing costs and time. plos.orgmdpi.com They can also be used to assess the selectivity of compounds for fungal CYP51 over human CYP enzymes, a critical aspect of developing safe antifungal drugs. researchgate.net

Omics-Based Profiling of Fungal Pathogen Responses to this compound

Omics technologies, including transcriptomics and proteomics, provide a comprehensive view of the molecular changes occurring in fungal pathogens in response to antifungal treatment. mdpi.comnih.govnih.govmdpi.com

Transcriptomic and Proteomic Analyses

Transcriptomics involves studying the complete set of RNA transcripts in a cell, providing insights into gene expression levels. mdpi.comnih.govmdpi.com Proteomics focuses on the entire set of proteins produced by an organism, revealing changes in protein abundance and modifications. mdpi.comnih.govnih.govmdpi.com

By applying transcriptomic and proteomic analyses to fungal pathogens treated with this compound (or its active form, ravuconazole), researchers can identify the cellular pathways affected by the drug and understand the mechanisms of fungal response and potential resistance development. mdpi.comnih.govnih.govmdpi.com For example, studies on other antifungal agents have shown that omics data can reveal alterations in metabolic pathways, stress response mechanisms, and the expression of drug efflux transporters in resistant strains. nih.govnih.govmdpi.com Integrating transcriptomic and proteomic data offers a more holistic understanding of fungal adaptation to antifungal stress. mdpi.commdpi.com While specific omics studies on this compound were not detailed in the search results, this approach is generally applicable and valuable for investigating the effects of antifungal compounds on fungal pathogens. mdpi.comnih.govnih.govmdpi.com

Development of Novel Diagnostic and Prognostic Biomarkers for Treatment Response